Cas no 2803457-02-3 (Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate)

Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate is a specialized organic compound featuring a propane-1,3-diyl disulfonyl core flanked by tert-butyl acetate groups. Its structure imparts stability and reactivity, making it valuable as a versatile intermediate in organic synthesis, particularly for constructing sulfonyl-based frameworks. The tert-butyl ester groups enhance solubility in nonpolar solvents and provide steric protection, facilitating controlled reactions. The disulfonyl moiety enables applications in cross-coupling and functional group transformations. This compound is particularly useful in pharmaceutical and materials chemistry, where precise sulfonyl incorporation is required. Its well-defined reactivity profile and robust stability under various conditions make it a reliable choice for advanced synthetic applications.
Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate structure
2803457-02-3 structure
Product name:Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate
CAS No:2803457-02-3
MF:C15H28O8S2
MW:400.51
CID:5141195
PubChem ID:162624180

Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate Chemical and Physical Properties

Names and Identifiers

    • Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate
    • tert-butyl 2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylpropylsulfonyl]acetate
    • tert-butyl 2-{3-[2-(tert-butoxy)-2-oxoethanesulfonyl]propanesulfonyl}acetate
    • 2803457-02-3
    • F71460
    • Inchi: 1S/C15H28O8S2/c1-14(2,3)22-12(16)10-24(18,19)8-7-9-25(20,21)11-13(17)23-15(4,5)6/h7-11H2,1-6H3
    • InChI Key: ASPDQVQFNMGNKN-UHFFFAOYSA-N
    • SMILES: CC(OC(=O)CS(=O)(=O)CCCS(=O)(=O)CC(=O)OC(C)(C)C)(C)C

Computed Properties

  • Exact Mass: 400.12256019g/mol
  • Monoisotopic Mass: 400.12256019g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 12
  • Complexity: 605
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 138Ų

Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P024HYB-1g
Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate
2803457-02-3 98%
1g
$100.00 2023-12-17
1PlusChem
1P024HYB-25g
Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate
2803457-02-3 98%
25g
$1232.00 2023-12-17
1PlusChem
1P024HYB-5g
Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate
2803457-02-3 98%
5g
$346.00 2023-12-17

Additional information on Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate

Introduction to Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate (CAS No. 2803457-02-3)

Di-tert-butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate, identified by the Chemical Abstracts Service Number (CAS No.) 2803457-02-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of sulfonated diesters, characterized by its unique structural features that make it a valuable tool in various scientific applications.

The molecular structure of Di-tert-butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate consists of two acetate groups linked by a propane-1,3-diyldisulfonyl bridge. The presence of tert-butyl groups enhances the steric hindrance around the sulfonamide moieties, which can be particularly beneficial in modulating the interactions with biological targets. This structural design allows for fine-tuned pharmacokinetic properties, making it an attractive candidate for drug development and biochemical studies.

In recent years, sulfonated compounds have been extensively studied due to their diverse biological activities. The sulfonamide moiety is known for its ability to interact with enzymes and receptors, often leading to potent pharmacological effects. The introduction of bulky tert-butyl groups in Di-tert-butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate not only influences its solubility and metabolic stability but also provides a scaffold for further chemical modifications.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have been exploring its utility in targeting various diseases, including cancer and inflammatory disorders. The steric bulk provided by the tert-butyl groups can help in optimizing binding affinity to specific biological targets, thereby enhancing the efficacy of potential drugs.

Recent studies have demonstrated the role of sulfonated diesters in modulating enzyme activity and receptor binding. For instance, derivatives of propane-1,3-diyldisulfonyl compounds have shown promise in inhibiting key enzymes involved in cancer cell proliferation. The structural features of Di-tert-butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate make it a versatile platform for designing molecules with tailored biological activities.

The compound's unique properties also make it valuable in materials science and nanotechnology. Its ability to form stable complexes with other molecules has led to its use in developing novel materials with enhanced functional properties. These materials can find applications in drug delivery systems, where precise control over molecular interactions is crucial.

In conclusion, Di-tert-butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate (CAS No. 2803457-02-3) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its structural design and functional properties make it an excellent candidate for further exploration in drug development and material science. As research continues to uncover new applications for this compound, its importance in advancing scientific and technological innovations is likely to grow.

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